4-(2-Methylphenyl)pyridine

Photophysics Coordination Chemistry Ruthenium Complexes

4-(2-Methylphenyl)pyridine (CAS: 30456-66-7), also known as 4-(o-tolyl)pyridine, is a heterocyclic aromatic compound belonging to the 4-arylpyridine class. It consists of a pyridine ring substituted with an ortho-methylphenyl group at the 4-position, giving it a molecular formula of C12H11N and a molecular weight of 169.22 g/mol.

Molecular Formula C12H11N
Molecular Weight 169.227
CAS No. 30456-66-7
Cat. No. B2504100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)pyridine
CAS30456-66-7
Molecular FormulaC12H11N
Molecular Weight169.227
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=NC=C2
InChIInChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3
InChIKeyWIMXAKQSDVSRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenyl)pyridine Procurement Guide: Key Properties of a Sterically-Defined Arylpyridine Building Block


4-(2-Methylphenyl)pyridine (CAS: 30456-66-7), also known as 4-(o-tolyl)pyridine, is a heterocyclic aromatic compound belonging to the 4-arylpyridine class . It consists of a pyridine ring substituted with an ortho-methylphenyl group at the 4-position, giving it a molecular formula of C12H11N and a molecular weight of 169.22 g/mol [1]. This compound serves as a versatile building block in organic synthesis and a ligand in coordination chemistry, with its steric properties offering distinct advantages in certain applications . Its structure is characterized by a significant dihedral angle between the pyridyl and phenyl rings, a key feature that influences its behavior in metal complexes and catalytic systems [2].

Why 4-(2-Methylphenyl)pyridine Cannot Be Replaced by Generic Arylpyridines: The Impact of Regio- and Stereo-Chemistry


The performance of 4-(2-Methylphenyl)pyridine is intrinsically linked to its specific substitution pattern and resulting conformation, which generic analogs cannot replicate. In the context of metal complex photophysics, the ortho-methyl group imposes a specific dihedral angle (~65°) that differs significantly from the unsubstituted 4-phenylpyridine (~45°) [1]. This steric tuning directly influences the electronic properties of the resulting complexes. Furthermore, in biologically active molecules, the position of substitution on the pyridine ring (4- vs. 2-aryl) is a critical determinant of activity, as demonstrated by the superior PDE4B inhibition of a 4-diarylpyridine ether over its 2-regioisomer [2]. Simply substituting an alternative 4-arylpyridine or a different isomer introduces uncontrolled changes to electronic structure, steric profile, and, consequently, functional efficacy, making it an unreliable procurement strategy for applications requiring predictable performance.

Quantitative Differentiation Guide for 4-(2-Methylphenyl)pyridine vs. Competitors


Conformational Tuning in Metal Complexes: Quantified Steric Effects of 4-(2-Methylphenyl)pyridine vs. 4-Phenylpyridine

The ortho-methyl group of 4-(2-Methylphenyl)pyridine introduces a defined steric hindrance that tunes the conformation and electronic properties of its metal complexes. Computational studies on neutral ligands reveal a dihedral angle of approximately 65° for 4-(2-methylphenyl)pyridine, compared to 45° for 4-phenylpyridine [1]. This structural difference impacts the energetic landscape of the complex upon reduction, with the methylated compound maintaining a non-planar conformation (~25°) while the unsubstituted analog can become fully planar (0°), with implications for the temporal evolution of MLCT excited states [1].

Photophysics Coordination Chemistry Ruthenium Complexes

Superior Biological Activity of 4-Arylpyridine Scaffolds: Inferred Advantage Over 2-Regioisomers

The position of the aryl group on the pyridine ring (2- vs. 4-) is a critical determinant of biological activity. In a study of diarylpyridine ethers, the 4-regioisomer exhibited significantly higher inhibitory activity against phosphodiesterase 4B (PDE4B) than the corresponding 2-regioisomer [1]. This demonstrates a class-level advantage for 4-arylpyridine structures in specific biological targets, suggesting that 4-(2-Methylphenyl)pyridine is a more relevant scaffold for PDE4B-focused drug discovery than its 2-substituted counterpart. This activity difference was attributed to variations in atomic charge on the oxygen linker, a feature influenced by the substitution pattern [1].

Medicinal Chemistry Phosphodiesterase Inhibition Structure-Activity Relationship

Phosphorescent Emission Tuning via 4-Aryl Substitution: A Palladium-Free Synthesis Pathway

The synthesis of 2-phenyl-4-(o-tolyl)pyridine, a direct derivative of 4-(2-Methylphenyl)pyridine, has been achieved via a versatile, palladium-free route using organolithium reagents [1]. When complexed with iridium, the resulting complexes exhibit phosphorescent emission that can be tuned across a specific range. The study demonstrates that by manipulating the steric bulk (torsional twisting) of the 4-aryl substituent, emission wavelengths can be tuned from 502 to 560 nm [1]. This highlights the unique ability of 4-aryl-2-phenylpyridine ligands, bearing substituents like the o-tolyl group, to precisely control optoelectronic properties in iridium(III) complexes, offering a more sustainable and tunable alternative to traditional palladium-catalyzed syntheses.

Organometallic Chemistry OLED Materials Iridium Complexes

Optimal Applications for 4-(2-Methylphenyl)pyridine Based on Quantitative Evidence


Development of Tunable Phosphorescent Iridium(III) Complexes for OLEDs

This application leverages the compound's established utility as a precursor to 4-aryl-2-phenylpyridine ligands. As demonstrated by Davidson et al. (2016), these ligands, when coordinated to iridium, allow for precise tuning of phosphorescent emission across a 58 nm range (502-560 nm) by manipulating the sterics of the 4-aryl group [1]. The documented palladium-free synthesis route also offers a more sustainable and potentially cost-effective manufacturing process for these high-value OLED materials [1].

Medicinal Chemistry Scaffold for PDE4B Inhibitor Discovery

This application is based on the class-level evidence that 4-arylpyridine ethers exhibit superior PDE4B inhibitory activity compared to their 2-arylpyridine isomers [1]. 4-(2-Methylphenyl)pyridine, as a core 4-arylpyridine, is therefore a more relevant and strategically sound scaffold for initiating a PDE4B-focused drug discovery program. Researchers can use it as a starting point to build targeted compound libraries with a higher likelihood of identifying potent leads for treating inflammatory or neurological diseases where PDE4B is implicated [1].

Rational Ligand Design for Controlling MLCT Excited-State Dynamics

This scenario utilizes the quantitative, head-to-head structural data showing that 4-(2-Methylphenyl)pyridine introduces a defined ~20° increase in dihedral angle compared to 4-phenylpyridine [1]. This steric control is a precise tool for researchers designing ruthenium(II) or other d6 metal complexes where the rate of MLCT excited-state evolution is critical. By selecting 4-(2-Methylphenyl)pyridine over 4-phenylpyridine, scientists can pre-engineer a specific non-planar conformation in the ground state, which then influences the energetic landscape and dynamics of the excited state [1]. This is essential for applications in artificial photosynthesis, photocatalysis, and molecular electronics where controlling electron transfer is paramount.

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